

Technical Guide: Isolation and Characterization of Salaspermic Acid from *Salacia macroserma*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Salaspermic Acid*

Cat. No.: B1680744

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Introduction

Salaspermic acid is a hexacyclic triterpenoid first isolated from the root and stem wood of *Salacia macroserma* Wight, a rambling shrub from the Celastraceae family found in Western peninsular India.[1][2] It has also been isolated from *Tripterygium wilfordii*. [3] Structurally, it is identified as (3 β ,20 α)-3,24-Epoxy-3-hydroxy-D:A-friedooleanan-29-oic acid.[3][4] This compound has garnered significant interest due to its notable biological activities, particularly as an inhibitor of HIV-1 reverse transcriptase and HIV replication in H9 lymphocyte cells.[3][5] [6] This guide provides a comprehensive overview of the isolation and characterization of **Salaspermic acid**, presenting detailed experimental protocols, quantitative data, and workflow visualizations.

Physicochemical and Spectroscopic Data

The identity and purity of the isolated **Salaspermic acid** are confirmed through various analytical techniques. The key physicochemical properties and spectroscopic data are summarized below.

Table 1: Physicochemical Properties of Salaspermic Acid

Property	Value	Source
Molecular Formula	C ₃₀ H ₄₈ O ₄	[3][6]
Molecular Weight	472.7 g/mol	[3][6]
Melting Point	335°C	[1][6]
Appearance	Crystalline solid	[1]
IUPAC Name	(1R,4S,5R,8S,11R,13R,14S,17R,18S,21S,24R)-21-hydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.0 ^{1,18} .0 ^{4,17} .0 ^{5,14} .0 ^{8,13}]tetracosane-11-carboxylic acid	[3]
CAS Number	71247-78-4	[4][6]

Table 2: Spectroscopic Data for Salaspermic Acid

Technique	Data	Source
IR (Infrared)	ν_{\max} 3440 cm^{-1} (hydroxyl), 1690 cm^{-1} (carboxyl)	[1]
^{13}C -NMR	δ (ppm): 181.38 (s), 106.03 (s), 73.57 (d), 57.43 (d), 54.02 (d), 47.22 (s), 44.85 (d), 40.76 (s), 39.64 (s), 39.36 (s), 39.20 (t), 37.71 (s), 37.50 (t), 36.76 (t), 34.88 (t), 34.11 (t), 32.33 (q), 32.14 (q), 30.97 (t), 30.55 (t), 30.52 (s), 29.74 (t), 29.58 (t), 20.59 (t), 19.64 (t), 18.13 (q), 16.95 (q), 16.80 (q), 8.59 (q)	[7]
MS (Mass Spec)	m/z: $[\text{M}]^+$ 472, 454, 426, 395, 370, 318, 302, 289, 287, 259, 249, 235, 207, 203, 189, 150, 125, 109	[7]
Elemental Analysis	Found: C, 74.6-74.7%; H, 10.4-10.6%	[1]

Experimental Protocol: Isolation

The following protocol is based on the methodology described by N. I. Viswanathan for the isolation of **Salaspermic acid** from *Salacia macroserma*.^[1]

Plant Material Preparation

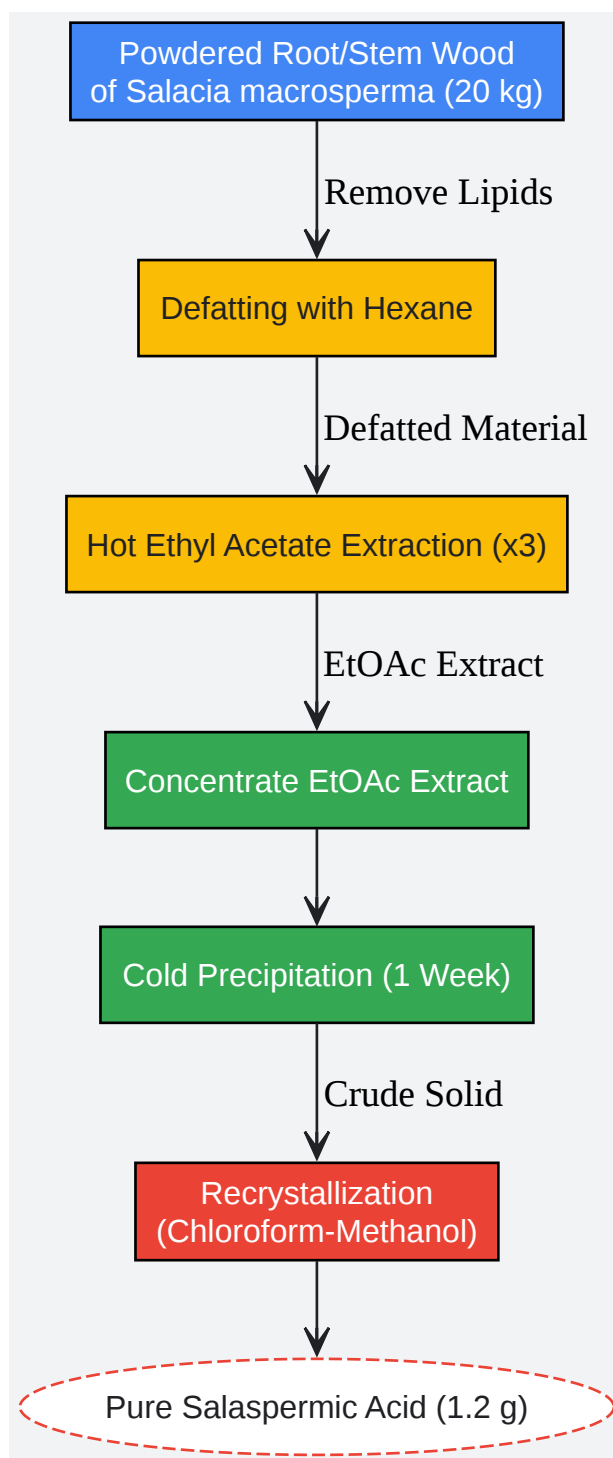
- Collect root-wood or stem-wood from *Salacia macroserma*.
- Air-dry the plant material thoroughly.
- Grind the dried material into a fine powder. For the reference study, 20 kg of powdered wood was used.^[1]

Extraction

- Defatting: Extract the powdered wood with hexane to remove non-polar constituents like fats and sterols. This step is crucial for minimizing interference in subsequent stages.[\[1\]](#)
- Primary Extraction: Following hexane extraction, subject the defatted plant material to extraction with hot ethyl acetate (EtOAc). Perform this extraction three times to ensure maximum yield of the target compound.[\[1\]](#)

Isolation and Purification

- Concentration & Precipitation: Combine the ethyl acetate extracts and concentrate the solution under reduced pressure.
- Store the concentrated extract in an ice-chest for one week. During this period, a solid precipitate will form.[\[1\]](#)
- Crystallization: Collect the solid precipitate and perform recrystallization using a solvent system of excess chloroform-methanol (CHCl_3 -MeOH). This step yields purified crystals of **Salaspermic acid**.[\[1\]](#)
- From 20 kg of starting material, a yield of approximately 1.2 g of **Salaspermic acid** was reported.[\[1\]](#)



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Figure 1: Experimental workflow for the isolation of **Salaspermic Acid**.

Experimental Protocol: Structure Elucidation

The structure of the isolated compound was established as 24-hydroxy-3-oxofriedelan-29-oic acid hemiacetal (**Salaspermic acid**) through spectral analysis and confirmed by X-ray crystallography of a derivative.^{[1][2]}

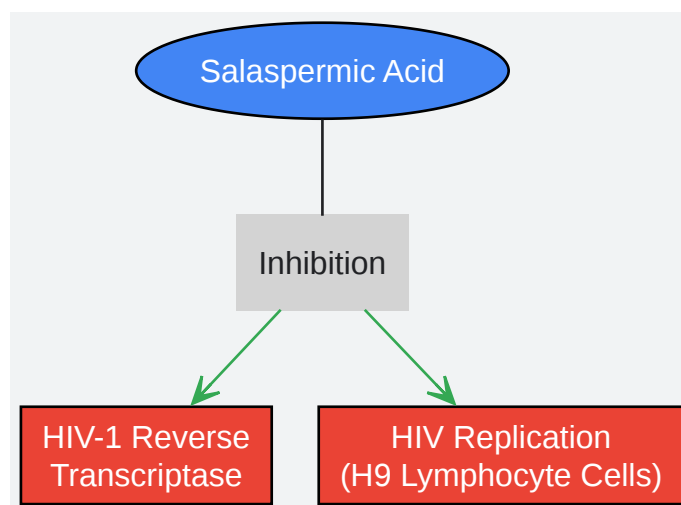
- Spectroscopy: Perform IR, ¹³C-NMR, and Mass Spectrometry analyses on the purified crystals. The expected data should align with the values presented in Table 2.
- Chemical Derivatization (for confirmation): The original study involved the creation of an ester derivative (by reacting with diazomethane) and a diol (via NaBH₄ reduction) to further probe the structure.^[1]
- X-ray Crystallography: For unequivocal structure confirmation, single-crystal X-ray diffraction analysis can be performed. The original confirmation was achieved through an X-ray study of a derivative compound obtained after a sequence involving the enlargement of ring E.^{[1][2]}

Biological Activity

Salaspermic acid has been identified as a potent antiviral agent. Key reported activities include:

- Anti-HIV Activity: It functions as an inhibitor of HIV-1 reverse transcriptase.^{[3][5]}
- HIV Replication Inhibition: The compound has been shown to inhibit the replication of HIV in H9 lymphocyte cells.^{[3][5][6]}

A structure-activity relationship study indicated that the acetal linkage in ring A and the carboxyl group in ring E may be essential for its anti-HIV activity.^[5]



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Figure 2: Mechanism of action for **Salaspermic Acid**'s anti-HIV activity.

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- To cite this document: BenchChem. [Technical Guide: Isolation and Characterization of Salaspermic Acid from Salacia macroserma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680744#isolation-of-salaspermic-acid-from-salacia-macroserma]

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